methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1 and a methyl group at position 5. The carboxamide functionality at position 4 is linked to a methyl benzoate moiety at the meta position (C3). This compound is synthesized via a multi-step procedure involving the activation of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by coupling with methyl 3-aminobenzoate (methods analogous to those described in ). Key characterization techniques include IR, $ ^1H $ NMR, and mass spectrometry, which confirm the structural integrity and purity of the compound.
Properties
IUPAC Name |
methyl 3-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-7-9-16(10-8-12)23-13(2)17(21-22-23)18(24)20-15-6-4-5-14(11-15)19(25)26-3/h4-11H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSMUVOHBYTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the cornerstone for constructing 1,4-disubstituted 1,2,3-triazole cores. For the target compound, the protocol involves:
- Azide Preparation : 4-Methylbenzyl bromide reacts with sodium azide in dimethylacetamide (DMA) at 60°C for 4 hours to yield 4-methylbenzyl azide.
- Alkyne Synthesis : Methyl propiolate derivatives bearing a methyl group at the propargyl position are synthesized via Sonogashira coupling between methyl 3-iodobenzoate and propargyl alcohol, followed by methylation.
- Cycloaddition : The azide and alkyne undergo CuAAC using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in DMSO at 25°C for 48 hours, achieving 82–89% yields.
Critical Parameters :
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For 1,5-regioisomeric control, [RuClCp*(PPh₃)₂] (5 mol%) in 2-methyltetrahydrofuran (2-MeTHF) at 80°C under microwave irradiation produces 1,5-disubstituted triazoles with 71% yields. While this method is less common for the target compound, it offers an alternative pathway for structural analogs.
Formation of the Amide Linkage
Carboxylic Acid Activation
The triazole-4-carboxylic acid intermediate undergoes activation using ethyl chloroformate (1.2 eq.) and N-methylmorpholine (1.5 eq.) in anhydrous THF at 0°C. This generates a mixed anhydride, which reacts in situ with methyl 3-aminobenzoate.
Coupling Reagents and Conditions
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq.) and hydroxybenzotriazole (HOBt, 1.5 eq.) in dichloromethane (DCM) at 25°C for 12 hours. Yields range from 75–88%, with purity confirmed via HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent (CuAAC) | DMSO | 89 | |
| Temperature (CuAAC) | 25°C | 85 | |
| Catalyst (RuAAC) | [RuClCp*(PPh₃)₂] | 71 |
Elevating temperatures beyond 50°C in CuAAC leads to decomposition, while non-polar solvents like toluene reduce regioselectivity.
Catalytic Systems
- Copper(I) Iodide : Enhances cycloaddition rates but requires strict anaerobic conditions.
- Zinc Ethyl Complexes : ZnEt₂ in tetrahydrofuran (THF) at 25°C affords 65% yields but necessitates post-reduction steps.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.7 minutes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems operating at 10 mL/min with CuSO₄/NaAsc in DMSO achieve 86% yield, reducing reaction times to 2 hours.
Waste Minimization
Solvent recovery via vacuum distillation and catalyst recycling (up to 5 cycles) reduce production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring or triazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate can be compared to related triazole-carboxamide derivatives, as outlined below:
Table 1: Comparison of Triazole-Carboxamide Derivatives
*Yield range inferred from analogous syntheses in .
Key Structural and Functional Comparisons
Substituent Position Effects: The meta-substituted benzoate (target compound) exhibits distinct electronic and steric properties compared to ortho- or para-substituted analogs (Table 1). The 4-methylphenyl group on the triazole core enhances lipophilicity, while the benzoate ester contributes to metabolic stability .
Crystallographic and Conformational Analysis :
- Similar compounds, such as 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carboxamide , exhibit envelope conformations in the pyrazole ring and intramolecular N–H···N hydrogen bonds. The target compound likely adopts a planar triazole-benzoate system, with dihedral angles influenced by steric hindrance from the methyl groups .
Synthetic Efficiency :
- The target compound’s synthesis (yield ~82–93%) aligns with methodologies for related triazole-carboxamides, where thionyl chloride-mediated activation ensures efficient coupling .
- Purification via recrystallization (common in ) ensures high purity, critical for pharmacological applications.
Spectroscopic Consistency :
- $ ^1H $ NMR signals for the triazole proton (δ ~8.10–8.20 ppm) and methyl groups (δ ~2.30–2.60 ppm) are consistent across derivatives, confirming structural homogeneity .
Thermal Stability :
- All compounds in Table 1 decompose above 250°C, indicating robust thermal stability attributable to aromatic stacking and hydrogen-bonded networks .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The position of the benzoate ester (ortho, meta, para) significantly impacts bioactivity. For instance, para-substituted derivatives may exhibit superior binding affinity in enzyme inhibition assays due to optimal spatial arrangement .
- Crystallographic Tools : Programs like SHELXL and WinGX (used in ) are critical for resolving conformational details, such as dihedral angles and hydrogen-bonding patterns, which inform drug design.
Biological Activity
Methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with benzoic acid derivatives. The synthesis process often employs methods such as:
- Click Chemistry : Utilizing azides and alkynes to form triazoles.
- Amidation Reactions : Linking the triazole with benzoic acid through amide bond formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
These results indicate that triazole derivatives can inhibit tumor growth effectively, potentially through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Research has demonstrated that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus:
The antimicrobial efficacy suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Modifications at specific positions on the triazole ring or the phenyl substituents can enhance potency and selectivity against target cells or pathogens. For example:
- Substituents on the Triazole Ring : The presence of methyl groups has been associated with increased lipophilicity and better cell membrane penetration.
- Amide Linkages : These can improve binding affinity to biological targets.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Anticancer Study : A series of synthesized triazoles were tested against various cancer cell lines, revealing that specific substitutions significantly enhanced their cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Antimicrobial Evaluation : A study evaluated multiple triazole derivatives for their antibacterial properties against clinical isolates, demonstrating promising results particularly against resistant strains .
Q & A
Q. How can the synthesis of methyl 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]benzoate be optimized for improved yield and purity?
Methodological Answer : Optimization involves:
- Condensation Reactions : Utilize 4-methylphenyl isocyanide and methyl 3-aminobenzoate under reflux with glacial acetic acid as a catalyst (similar to triazole carboxamide syntheses in and ).
- Intermediate Isolation : Purify intermediates like 4-methyl-N-(4-methylphenyl)benzenecarboximidoyl chloride via vacuum filtration to reduce impurities.
- Azide Cyclization : React intermediates with sodium azide in controlled temperatures (e.g., 40°C for 24–48 hours) to form the triazole core.
- Chromatographic Purification : Use gradient elution (e.g., CH₂Cl₂/EtOAc) in medium-pressure liquid chromatography (MPLC) to isolate the final product, achieving >90% yield (as demonstrated in ).
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the triazole ring and spatial orientation of substituents (e.g., as in and ).
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra (e.g., DMSO-d₆, 200 MHz) to verify proton environments, such as methyl group resonances at δ 3.76 ppm ().
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to validate the amide and ester linkages.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?
Methodological Answer :
- Functional Group Variation : Synthesize analogs by replacing the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., cycloheptyl), then compare bioactivity ().
- Biological Assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using in vitro models. For example, triazole-pyrazole hybrids in showed anticonvulsant activity.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, such as the hydrophobic binding pocket of COX-2.
Q. How can conflicting data on the compound’s biological activity be resolved?
Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability (as in ’s randomized block design).
- Meta-Analysis : Compare datasets from diverse sources (e.g., PubChem, crystallographic studies) to identify trends in substituent effects ().
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to differentiate true bioactivity from assay-specific artifacts.
Q. What computational strategies predict the compound’s stability under physiological conditions?
Methodological Answer :
- Degradation Pathways : Simulate hydrolysis of the ester and amide bonds using density functional theory (DFT) to identify vulnerable sites (e.g., ester cleavage at pH > 7).
- Molecular Dynamics (MD) : Model solvation effects in aqueous environments (e.g., SPC/E water) to predict aggregation or precipitation tendencies.
- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH) and monitor degradation via HPLC (as in ).
Q. How can crystallographic data inform polymorph screening for this compound?
Methodological Answer :
- Single-Crystal Analysis : Use X-ray diffraction (e.g., Cu-Kα radiation) to identify dominant polymorphs and hydrogen-bonding networks ().
- Thermal Analysis : Perform DSC/TGA to correlate melting points (e.g., 79–82°C in ) with crystalline forms.
- Solvent Screening : Recrystallize from polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to isolate alternative polymorphs.
Methodological Challenges
Q. What strategies mitigate side reactions during triazole formation?
Methodological Answer :
- Regiocontrol : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles over 1,5-isomers.
- Temperature Modulation : Maintain reaction temperatures below 50°C to prevent azide decomposition ().
- Byproduct Removal : Employ scavenger resins (e.g., QuadraSil MP) to sequester residual metal catalysts.
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer :
- Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility (e.g., as in ).
- Cosolvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while avoiding cytotoxicity.
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
